

An In-depth Technical Guide to Diacetonamine: Chemical Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetonamine, systematically known as 4-amino-4-methylpentan-2-one, is a versatile organic compound with significant applications as a synthetic intermediate in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications. Particular emphasis is placed on its role as a precursor in the synthesis of important pharmaceutical building blocks. This document also includes detailed experimental methodologies and safety information to ensure its proper handling and use in a laboratory setting.

Chemical Structure and Identification

Diacetonamine is a primary amine and a ketone. Its trivial name originates from its synthesis, which can be achieved through the reaction of two molecules of acetone with one molecule of ammonia.[1] The IUPAC name for **diacetonamine** is 4-amino-4-methylpentan-2-one.[2]

Chemical Structure:

Identifiers:

CAS Number: 625-04-7[3]



Molecular Formula: C6H13NO[4]

Molecular Weight: 115.17 g/mol [4]

InChi Key: CQTRUFMMCCOKTA-UHFFFAOYSA-N[2]

 Synonyms: 4-Amino-4-methyl-2-pentanone, 2-Pentanone, 4-amino-4-methyl-, Diacetone Amine[2][3]

Physicochemical Properties

Diacetonamine is typically a white crystalline solid at room temperature and is soluble in water, alcohol, and ether.[5] It is often supplied and handled as its more stable hydrogen oxalate salt.

Table 1: Physical and Chemical Properties of Diacetonamine

Property	Value	Reference(s)
Physical State	White crystalline solid	[5]
Melting Point	125-130 °C (decomposes) (as hydrogen oxalate)	[5]
Boiling Point	169.4 ± 23.0 °C at 760 mmHg	[6]
Density	0.9 ± 0.1 g/cm ³	[6]
рКа	8.84 ± 0.25 (Predicted)	[5]
Solubility	Soluble in water, alcohol, and ether	[5]
Flash Point	56.2 ± 22.6 °C	[6]
Vapor Pressure	1.5 ± 0.3 mmHg at 25°C	[6]

Synthesis of Diacetonamine

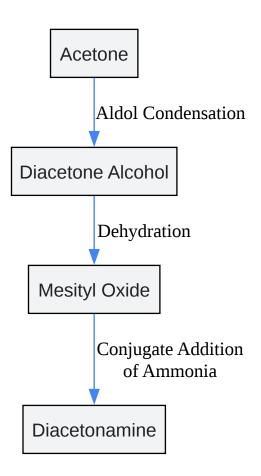
The most common and well-documented method for the synthesis of **diacetonamine** is through the conjugate addition of ammonia to mesityl oxide.[3] Mesityl oxide itself is typically



prepared from the aldol condensation of acetone.[3] **Diacetonamine** is often isolated as its hydrogen oxalate salt to improve stability and ease of handling.[7]

Logical Workflow for Diacetonamine Synthesis

The overall synthesis process can be visualized as a two-step transformation starting from acetone.



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Caption: Synthesis pathway of **Diacetonamine** from Acetone.

Experimental Protocol: Preparation of Diacetonamine Hydrogen Oxalate from Mesityl Oxide

This protocol is adapted from established literature procedures.[7][8]

Materials:



- · Mesityl oxide
- Aqueous ammonia (27%)
- Absolute ethanol
- Oxalic acid
- 1 L round-bottomed flask with mechanical stirrer
- Ice bath
- Büchner funnel
- · Evaporating dish

Procedure:

- In a 1 L round-bottomed flask equipped with an efficient mechanical stirrer, combine 200 g (2 moles) of mesityl oxide and 280 mL of 27% aqueous ammonia.
- Stir the mixture vigorously. The reaction is exothermic, so it is advisable to cool the flask with running tap water.
- Continue stirring for several hours until the mixture becomes homogeneous.
- Once homogeneous, cease stirring and allow the flask, tightly stoppered, to stand at room temperature for three days.
- After three days, remove the excess ammonia by blowing a stream of dry air through the solution.
- Dissolve the resulting solution in an equal volume of absolute alcohol.
- To isolate the **diacetonamine** as its hydrogen oxalate salt, prepare a solution of the required amount of oxalic acid in 95% alcohol. The amount of oxalic acid needed can be determined by titrating a small sample of the amine solution with a standard oxalic acid solution.



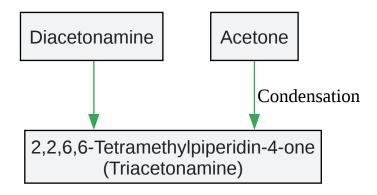
- Slowly add the amine solution to the oxalic acid solution with constant stirring. It is crucial to
 cool the container during the latter half of the addition to prevent the formation of the neutral
 oxalate.
- Heat the resulting mixture to 70 °C with constant stirring, and then filter the hot solution through a pre-heated Büchner funnel.
- Allow the filtrate to cool slowly in a large evaporating dish to crystallize the diacetonamine hydrogen oxalate.
- Collect the crystals by filtration, wash with cold absolute alcohol, and air dry.

Applications in Synthesis

Diacetonamine serves as a crucial building block for the synthesis of various heterocyclic compounds, particularly piperidine derivatives. One of its most notable applications is in the preparation of 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine), a key intermediate for hindered amine light stabilizers (HALS) and various active pharmaceutical ingredients.[3][9]

Experimental Workflow: Synthesis of 2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)

The synthesis of triacetonamine from **diacetonamine** involves a condensation reaction with acetone.



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Caption: Synthesis of Triacetonamine from **Diacetonamine**.



Diacetonamine is also a precursor in the synthesis of local anesthetics such as eucaine and alpha-eucaine, as well as the mydriatic agent eucatropine.[3] These syntheses typically proceed via the intermediate 2,2,6-trimethylpiperidin-4-one.[3]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of diacetonamine.

- Infrared (IR) Spectroscopy: The IR spectrum of **diacetonamine** would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1715 cm⁻¹), and C-N stretching. The presence of two peaks in the N-H stretching region is indicative of a primary amine.[2]
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their connectivity. Expected signals would include singlets for the methyl protons and a signal for the methylene protons, as well as a broad singlet for the amine protons.
 - ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon bearing the amine group, the methylene carbon, and the methyl carbons. The carbonyl carbon would appear significantly downfield.

Biological and Pharmaceutical Relevance

Recent research has highlighted potential biological activities of **diacetonamine**. It has been identified as a sporulation-inducing factor towards Bacillus species.[10] Furthermore, studies have suggested that **diacetonamine** could be a lead compound for inducing the disaggregation of amyloid-beta fibrils, which are associated with Alzheimer's disease.[11] However, the precise signaling pathways and mechanisms of action in these biological processes are still under investigation and require further elucidation.

Safety and Handling



Diacetonamine and its precursors and derivatives should be handled with appropriate safety precautions in a laboratory setting.

General Precautions:

- Work in a well-ventilated area, preferably in a fume hood.[12]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
- Avoid inhalation of dust or vapors.[13]
- Avoid contact with skin and eyes.[14]
- Keep away from heat, sparks, and open flames.[13]

Toxicological Information:

- Detailed toxicological properties of diacetonamine are not extensively documented.
 However, related compounds like diacetone alcohol may cause eye and respiratory irritation.
 [15]
- Symptoms of overexposure to similar compounds can include headache, dizziness, and fatigue.[13]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[12][13][14]

Conclusion

Diacetonamine is a valuable and versatile chemical intermediate with a well-established role in organic synthesis, particularly in the production of piperidine-based pharmaceuticals and industrial chemicals. Its straightforward synthesis and reactive functional groups make it an attractive starting material for a variety of chemical transformations. Emerging research into its biological activities suggests potential new applications in microbiology and neurodegenerative disease research. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.



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